molecular formula C16H13ClN2O2S B2638033 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 895780-11-7

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2638033
CAS No.: 895780-11-7
M. Wt: 332.8
InChI Key: LZLJACYDOVEZOC-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Molecular Characterization

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide and its derivatives have been synthesized and studied for their structural and molecular characteristics. The synthesis involves various organic reactions and the structures are often confirmed using spectroscopic methods such as IR, NMR, and XRD. For instance, a related compound, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and its molecular and electronic structures were investigated using both experimental techniques like X-ray diffraction and theoretical methods such as density functional theory (DFT) modeling. The compound showed promise in antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Synthetic Pathways and Reactivity

The compound and its related chemical structures have been involved in various synthetic pathways, offering insights into their reactivity and potential applications. For example, synthesis routes have been explored where N-(1-Naphthyl)furan-2-carboxamide was synthesized and then treated with different reagents to yield various heterocyclic compounds, which were subjected to electrophilic substitution reactions indicating the compound's reactivity and potential in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Biological Activity and Pharmacological Potential

Several studies have highlighted the biological activities of these compounds, particularly in the realm of antimicrobial and anticancer properties. For instance, compounds derived from the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes demonstrated significant antimicrobial activity, hinting at their potential utility in medical applications (Arora et al., 2013). Additionally, certain derivatives have shown notable antinociceptive and anti-inflammatory activities, further underlining their potential in pharmacology (Selvam et al., 2012).

Future Directions

Thiazole derivatives, including “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide”, have shown diverse biological activities, indicating their potential for the development of new therapeutic agents . Future research could focus on exploring their biological activities further and optimizing their structures for better efficacy and safety .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJACYDOVEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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